The first total synthesis of (+)-pleuromutilin was achieved using a chiral pool strategy, starting from cyclohex-2-en-1-one [, ]. Key steps include:
This synthetic route allows for the preparation of (+)-pleuromutilin, (+)-12-epi-mutilin, and related derivatives, showcasing its versatility in accessing various pleuromutilin analogs [].
Semi-synthetic approaches utilize naturally occurring pleuromutilin as a starting material for further modifications. One example involves the synthesis of valnemulin, a pleuromutilin antibiotic used in veterinary medicine []. The process includes:
Pleuromutilin has been subjected to various chemical modifications to explore its structure-activity relationships and develop novel derivatives [, , , , , ]. Common reactions include:
Pleuromutilin and its derivatives serve as valuable tools for investigating the structure and function of the bacterial ribosome [, , ]. Chemical footprinting studies utilizing pleuromutilin analogs have provided insights into the drug binding site within the PTC and the conformational changes associated with drug binding [, , ].
The emergence of resistance to pleuromutilin antibiotics has prompted research to understand the mechanisms involved and develop strategies to combat it [, , , , , ]. Identified resistance mechanisms include:
Pleuromutilin exerts its antibacterial activity by binding to the peptidyl transferase center (PTC) of the bacterial ribosome, specifically targeting the 50S subunit [, , , , , ]. This interaction inhibits protein synthesis, leading to bacterial growth arrest or death [, , , , , ].
Pleuromutilin serves as a valuable scaffold for developing novel antibacterial agents, particularly against drug-resistant pathogens [, , , , , , ].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2